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Compound of Interest

Compound Name: 2-(p-Aminobenzamido)pyridine

Cat. No.: B1206422 Get Quote

Disclaimer: Scientific literature and specific experimental data for 4-amino-N-(pyridin-2-

yl)benzamide are limited. This guide provides a technical overview based on established

chemical principles, plausible synthetic routes derived from related compounds, and potential

biological activities inferred from its structural motifs.

Introduction
4-amino-N-(pyridin-2-yl)benzamide is a chemical compound featuring a benzamide core

structure. This molecule is characterized by an aminobenzoyl group linked via an amide bond

to a 2-aminopyridine moiety. Its structural components are of significant interest in medicinal

chemistry. The aminobenzamide scaffold is a known zinc-binding group, and pyridine rings are

common "capping groups" in pharmacologically active molecules, notably in the class of

histone deacetylase (HDAC) inhibitors.[1][2][3] This guide outlines the compound's properties,

a proposed synthetic pathway, and its potential mechanism of action as an HDAC inhibitor.

Physicochemical Properties
Specific experimentally determined data for 4-amino-N-(pyridin-2-yl)benzamide are not widely

reported. The following table summarizes its basic calculated properties.
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Property Value Data Type

IUPAC Name
4-amino-N-(pyridin-2-

yl)benzamide
-

Molecular Formula C₁₂H₁₁N₃O Calculated

Molecular Weight 213.24 g/mol Calculated

Appearance Predicted to be a solid Inferred

Melting Point Not reported Experimental

Solubility

Predicted to be sparingly

soluble in water; soluble in

organic solvents like DMSO

and DMF.

Inferred

Hydrogen Bond Donors 2 Calculated

Hydrogen Bond Acceptors 3 Calculated

Proposed Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis for 4-amino-N-(pyridin-2-yl)benzamide is not readily

available. However, a plausible and efficient two-step synthetic route can be proposed based

on standard amide coupling reactions followed by nitro group reduction.[4][5] The general

workflow involves the acylation of 2-aminopyridine with 4-nitrobenzoyl chloride, followed by the

chemical reduction of the nitro intermediate.

Diagram of Proposed Synthetic Workflow
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Step 1: Amide Coupling

Step 2: Nitro Group Reduction

4-Nitrobenzoyl Chloride N-(pyridin-2-yl)-4-nitrobenzamide

 Base (e.g., Pyridine)
 Anhydrous Solvent (DCM)

2-Aminopyridine
 Base (e.g., Pyridine)

 Anhydrous Solvent (DCM)

N-(pyridin-2-yl)-4-nitrobenzamide 4-amino-N-(pyridin-2-yl)benzamide

 Reducing Agent (e.g., SnCl2·2H2O)
 Solvent (EtOH)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-amino-N-(pyridin-2-yl)benzamide.

Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide (Intermediate)

This step involves the nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 2-

aminopyridine.[6][7]

Materials:

2-Aminopyridine (1.0 eq)

4-Nitrobenzoyl chloride (1.05 eq)

Anhydrous pyridine or triethylamine (1.5 eq)

Anhydrous dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-

aminopyridine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes

with vigorous stirring.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by recrystallization (e.g., from ethanol) to obtain N-(pyridin-2-

yl)-4-nitrobenzamide.

Step 2: Synthesis of 4-amino-N-(pyridin-2-yl)benzamide (Final Product)

This step involves the reduction of the aromatic nitro group to a primary amine. Common

reagents for this transformation include tin(II) chloride or catalytic hydrogenation.[8][9]

Materials:

N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
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Ethanol (EtOH) or Ethyl Acetate

Saturated sodium bicarbonate (NaHCO₃) solution

Celite

Procedure:

Suspend N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq) in ethanol in a round-bottom flask.

Add SnCl₂·2H₂O (4.0 eq) portion-wise to the suspension.

Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, monitoring by TLC until

the starting material is consumed.[4]

Cool the reaction mixture to room temperature and carefully neutralize by adding

saturated NaHCO₃ solution until the pH is ~7-8.

Filter the resulting precipitate through a pad of celite to remove tin salts, washing the pad

with ethyl acetate.

Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under

reduced pressure.

Purify the final product by column chromatography on silica gel or recrystallization to yield

4-amino-N-(pyridin-2-yl)benzamide.

Potential Biological Activity and Mechanism of
Action
While direct biological data for 4-amino-N-(pyridin-2-yl)benzamide is scarce, its structure is

highly analogous to known Class I histone deacetylase (HDAC) inhibitors.[3][10]

Zinc-Binding Group (ZBG): The ortho-aminobenzamide moiety is a well-established

pharmacophore that acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of

HDAC enzymes.[1][3]
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Capping Group: The pyridine ring can function as a "capping group," which interacts with

residues at the rim of the HDAC active site tunnel.[1]

Inhibition of HDACs leads to an increase in histone acetylation, which relaxes chromatin

structure and alters gene expression. This can result in the reactivation of tumor suppressor

genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[11]

[12]

Potential Signaling Pathway: HDAC Inhibition
HDAC inhibitors exert their effects by preventing the deacetylation of both histone and non-

histone proteins. This leads to the accumulation of acetylated proteins, which in turn modulates

multiple downstream cellular pathways.

Histone Hyperacetylation: Increased acetylation of histone tails (e.g., on lysine residues)

neutralizes their positive charge, weakening their interaction with negatively charged DNA.

This leads to a more open chromatin structure (euchromatin), allowing transcription factors

to access DNA and activate the expression of genes, such as the cell cycle inhibitor p21.[11]

[13]

Non-Histone Protein Regulation: HDACs also deacetylate numerous non-histone proteins,

including the tumor suppressor p53. Inhibition of HDACs can lead to the hyperacetylation

and stabilization of p53, enhancing its transcriptional activity and promoting apoptosis.[11]

[14]

Diagram of Potential HDAC Inhibition Pathway
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Caption: Potential mechanism of action via HDAC inhibition.

Quantitative Data Summary
As specific experimental studies on this compound are not widely published, a summary of

quantitative biological activity (e.g., IC₅₀ values) is not available at this time. Further research is

required to determine its potency and selectivity against specific HDAC isoforms and its

efficacy in cellular and in vivo models.
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Conclusion
4-amino-N-(pyridin-2-yl)benzamide is a molecule of significant interest due to its structural

similarity to known HDAC inhibitors. While direct experimental data is limited, this guide

provides a robust framework for its potential synthesis and biological mechanism of action

based on established chemical and pharmacological principles. The proposed synthetic route is

feasible and relies on common organic transformations. The hypothesized activity as an HDAC

inhibitor positions this compound as a candidate for further investigation in cancer research

and other fields where HDACs are a therapeutic target. Experimental validation of its synthesis,

physicochemical properties, and biological activity is necessary to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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